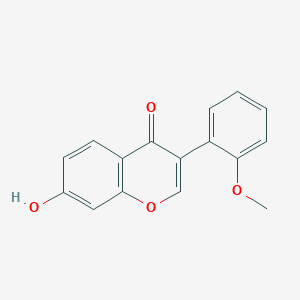

7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Descripción general

Descripción

La 7-hidroxi-2’-metoxiisoflavona es un miembro de la clase de compuestos orgánicos de las isoflavonas. Las isoflavonas son compuestos policíclicos que contienen un esqueleto de 2-isoflaveno con un grupo cetona en el átomo de carbono C4. Este compuesto es conocido por sus potenciales actividades biológicas y se encuentra en diversas plantas, particularmente en la familia Fabaceae .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-hidroxi-2’-metoxiisoflavona suele comenzar a partir de 5,7-dihidroxisoflavonas. Un método común incluye la protección del grupo 7-hidroxi utilizando cloruro de dimetilcarbamilo, seguido de aminometilación utilizando aminales de formaldehído .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados. los métodos de síntesis utilizados en entornos de laboratorio se pueden escalar para la producción industrial con una optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones: La 7-hidroxi-2’-metoxiisoflavona sufre diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleófilas, pueden ocurrir en los grupos hidroxilo o metoxi.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.

Sustitución: Los reactivos nucleófilos como el metóxido de sodio (NaOMe) o el etóxido de sodio (NaOEt) se pueden utilizar en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de alcohol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's chemical formula is , featuring a chromone backbone with methoxy substitutions that influence its reactivity and biological activity. The specific structural characteristics contribute to its potential therapeutic effects.

Chemistry

- Synthesis of Derivatives : 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one serves as a precursor for synthesizing more complex flavonoid derivatives. This is essential for developing new compounds with enhanced biological activities.

Biology

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : It has been shown to inhibit the production of inflammatory mediators in macrophages, indicating its potential as an anti-inflammatory agent.

Medicine

- Anticancer Properties : Research indicates that this compound induces apoptosis in various cancer cell lines and inhibits tumor growth in vivo. Its mechanisms involve modulation of signaling pathways related to cell survival and proliferation.

Data Table: Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | , |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |

| Anticancer | Induces apoptosis | , |

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models. This suggests its potential role in therapeutic strategies against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound suppressed nitric oxide production in LPS-stimulated RAW 264.7 macrophages without cytotoxicity. This finding supports its application as a natural anti-inflammatory agent.

Case Study 3: Anticancer Properties

Research involving various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis via caspase activation. These results highlight its potential as a novel anticancer therapeutic.

Mecanismo De Acción

El mecanismo de acción de la 7-hidroxi-2’-metoxiisoflavona implica su interacción con diversos objetivos moleculares y vías:

Objetivos moleculares: Se dirige a enzimas como las quinasas dependientes de ciclinas (CDK) y otras proteínas involucradas en la regulación del ciclo celular.

Vías involucradas: El compuesto puede modular las vías de señalización relacionadas con la inflamación, el estrés oxidativo y la apoptosis.

Comparación Con Compuestos Similares

La 7-hidroxi-2’-metoxiisoflavona se puede comparar con otras isoflavonas similares:

Compuestos similares: Algunos ejemplos incluyen la 7-hidroxi-5-metoxiisoflavona, la 4’-hidroxi-6,7-dimetoxiisoflavona y la 4’,6-dimetoxi-8-hidroxi-7-hidroximetilisoflavona

Singularidad: Las características estructurales únicas de la 7-hidroxi-2’-metoxiisoflavona, como la posición específica de los grupos hidroxilo y metoxi, contribuyen a sus distintas actividades biológicas y potenciales aplicaciones terapéuticas.

En conclusión, la 7-hidroxi-2’-metoxiisoflavona es un compuesto con un interés científico significativo debido a su diversa reactividad química y sus posibles aplicaciones en varios campos. Su estructura única y sus actividades biológicas lo convierten en un tema valioso para la investigación y el desarrollo en curso.

Actividad Biológica

7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, focusing on its anti-inflammatory, anti-cancer, and antioxidant properties.

Chemical Structure and Properties

The compound features a chromone core with a hydroxyl group at position 7 and a methoxy-substituted phenyl group at position 3. Its molecular formula is C16H14O4, with a molecular weight of approximately 270.28 g/mol. The structural characteristics contribute to its biological activities, which are explored in the following sections.

Anti-Inflammatory Activity

Research indicates that derivatives of chromone compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models. A notable study demonstrated that 3-methylquercetin derivatives, which share structural similarities with this compound, effectively inhibited IL-6 signaling pathways relevant to rheumatoid arthritis .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging activity. Chromone derivatives are known to exhibit strong antioxidant properties due to their ability to donate hydrogen atoms and stabilize free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of chromone derivatives. For example, research involving prostate cancer cell lines (PC-3) indicated that certain substituted chromones inhibited cell proliferation effectively. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells . Additionally, molecular docking studies have suggested that these compounds may interact with specific protein targets involved in cancer progression .

Case Studies

The biological activities of this compound are mediated through various biochemical pathways:

- Inhibition of PI3K/AKT Pathway : Similar compounds have been shown to suppress the activation of phosphatidylinositol 3-kinase (PI3K), leading to reduced inflammation and cellular migration in neutrophils .

- Induction of Apoptosis : Anti-cancer effects are often linked to the induction of apoptosis through mitochondrial pathways and caspase activation.

- Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons or hydrogen atoms, providing protective effects against oxidative stress.

Propiedades

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLHZSCENKUUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419858 | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-40-0 | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.